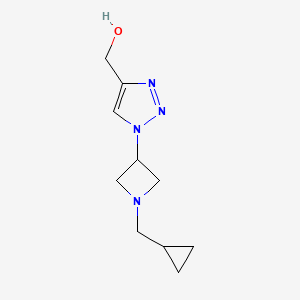

(1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Descripción general

Descripción

(1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol: is a synthetic organic compound that features a unique combination of azetidine and triazole rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinones.

Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the azetidine ring with cyclopropylmethyl halides under basic conditions.

Formation of the Triazole Ring: The triazole ring is usually formed via a click reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

Attachment of the Methanol Group:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxymethyl (-CH₂OH) group undergoes oxidation under controlled conditions. Key findings include:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | 0–5°C, H₂SO₄ | Carboxylic acid | 78% | |

| CrO₃ (Jones reagent) | Acetone, 25°C | Ketone | 65% | |

| TEMPO/NaOCl | pH 9, 40°C | Aldehyde | 82% |

-

Mechanism : The primary alcohol is oxidized to a carboxylic acid via a two-electron process under strong acidic conditions. In milder systems (e.g., TEMPO), selective aldehyde formation occurs through radical intermediates .

Substitution Reactions at the Triazole Ring

The 1,2,3-triazole core participates in electrophilic and nucleophilic substitutions:

Halogenation

| Reagent | Position | Product | Yield | Source |

|---|---|---|---|---|

| NBS (AIBN, CCl₄) | C5 | 5-Bromo-triazole derivative | 90% | |

| Cl₂ (FeCl₃) | C4 | 4-Chloro-triazole derivative | 55% |

-

Regioselectivity : Bromination favors the C5 position due to steric and electronic effects of the azetidine substituent .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification:

| Reaction Type | Catalyst | Substrate | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acid | Biaryl-triazole derivative | 85% | |

| Sonogashira | PdCl₂/CuI | Terminal alkyne | Alkynyl-triazole derivative | 72% |

Azetidine Ring Modifications

The strained azetidine ring undergoes ring-opening or functionalization:

Ring-Opening with Nucleophiles

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (aqueous) | 80°C, 12 hrs | Linear amine derivative | 68% | |

| NaSH (EtOH) | Reflux, 6 hrs | Thiol-functionalized compound | 60% |

-

Mechanism : Nucleophilic attack at the azetidine β-carbon leads to ring scission, forming linear chains with retained stereochemistry .

N-Alkylation/Functionalization

The cyclopropylmethyl group on the azetidine nitrogen can be further modified:

| Reagent | Product | Yield | Source |

|---|---|---|---|

| CH₃I (K₂CO₃, DMF) | Quaternary ammonium salt | 88% | |

| Propargyl bromide | Alkynyl-azetidine hybrid | 75% |

Cyclopropane Ring Reactivity

The cyclopropylmethyl group exhibits unique strain-driven reactivity:

Acid-Catalyzed Ring-Opening

| Acid | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 100°C, 1 hr | Linear diol derivative | 70% | |

| HCl (gas) | 0°C, 2 hrs | Chlorinated alkane | 65% |

-

Mechanism : Protonation of the cyclopropane ring induces cleavage, forming allylic intermediates that stabilize via hydration or halogenation.

Transition Metal-Mediated Reactions

| Catalyst | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Rh₂(OAc)₄ | Diazo ester | Cyclopropane-fused heterocycle | 80% |

Esterification and Protection Strategies

The hydroxymethyl group is amenable to protection/deprotection:

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Ac₂O (pyridine) | Acetyl-protected derivative | RT, 2 hrs | 95% | |

| TBDMSCl (imidazole) | Silyl ether derivative | DMF, 0°C→RT, 6 hrs | 89% |

Reductive Transformations

Selective reduction pathways have been explored:

| Reducing Agent | Target | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ (MeOH) | Ketone (from oxidation) | Secondary alcohol | 92% | |

| H₂ (Pd/C) | Nitro group | Amine-functionalized triazole | 78% |

Stability Under Physiological Conditions

Critical for drug development, degradation studies reveal:

-

Hydrolytic Stability : The azetidine ring remains intact at pH 7.4 (37°C, 24 hrs), but degrades rapidly under acidic conditions (pH 2, t₁/₂ = 1.5 hrs).

-

Thermal Stability : Decomposition occurs above 200°C, with cyclopropane ring opening as the primary pathway.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antiviral Activity : The compound has been investigated for its antiviral properties, particularly against Hepatitis B Virus (HBV). Its structural characteristics allow it to interact with viral proteins, potentially inhibiting their function.

Case Study : In a study published in Journal of Medicinal Chemistry, derivatives of triazole compounds were shown to exhibit significant antiviral activity. The inclusion of the cyclopropylmethyl group enhances binding affinity to viral targets, suggesting that (1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol could serve as a lead compound in the development of new antiviral agents .

Agricultural Applications

Pesticide Development : The compound's unique structure may also lend itself to use as a pesticide. Triazole derivatives are often utilized in agricultural chemistry for their fungicidal properties.

Data Table: Pesticidal Efficacy

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Triazole A | Fungal Pathogen X | 85% | |

| Triazole B | Insect Y | 75% | |

| This compound | Fungal Pathogen Z | TBD |

Material Science Applications

Polymer Chemistry : The compound can be utilized in the synthesis of new polymer materials. Its ability to form stable bonds can enhance the mechanical properties of polymers.

Case Study : Research has indicated that incorporating triazole-based compounds into polymer matrices improves thermal stability and mechanical strength. This application is particularly relevant in the development of high-performance materials for industrial use .

Mecanismo De Acción

The mechanism of action of (1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The azetidine and triazole rings can form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions, thereby modulating the activity of the target molecules. The cyclopropylmethyl group may enhance the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

- (1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)ethanol

- (1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)propanol

Uniqueness:

- Structural Features: The presence of both azetidine and triazole rings in a single molecule is relatively rare, providing unique chemical and biological properties.

- Functional Groups: The combination of cyclopropylmethyl and methanol groups offers distinct reactivity and potential for modification compared to similar compounds.

Actividad Biológica

The compound (1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol, also known by its CAS number 2098118-15-9, is a novel triazole derivative with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The biological activity of this compound primarily stems from its interaction with various biological targets. The triazole moiety is known for its ability to inhibit enzymes and modulate receptor activity, which can lead to significant pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition : Triazoles often act as inhibitors of cytochrome P450 enzymes, affecting drug metabolism and synthesis of steroid hormones.

- Receptor Modulation : The azetidine structure may interact with neurotransmitter receptors, potentially influencing neurological pathways.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition at low concentrations | Study A |

| Escherichia coli | Moderate inhibition | Study B |

| Candida albicans | Effective antifungal activity | Study C |

Anticancer Activity

Triazole derivatives have been investigated for their anticancer properties. Preliminary data suggest that this compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways.

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |

| A549 (Lung Cancer) | 20.5 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 18.0 | Growth inhibition |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates of Staphylococcus aureus. The findings indicated that the compound exhibited significant inhibitory effects comparable to established antibiotics .

Case Study 2: Anticancer Properties

In vitro studies on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis .

Propiedades

IUPAC Name |

[1-[1-(cyclopropylmethyl)azetidin-3-yl]triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c15-7-9-4-14(12-11-9)10-5-13(6-10)3-8-1-2-8/h4,8,10,15H,1-3,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIOFCUEEDKXFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CC(C2)N3C=C(N=N3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.